molecular formula C7H5BrFNO2 B1379538 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene CAS No. 1806979-60-1

1-Bromo-3-fluoro-2-methyl-4-nitrobenzene

Cat. No.: B1379538
CAS No.: 1806979-60-1
M. Wt: 234.02 g/mol
InChI Key: QBGAYJKEQXTZQS-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-methyl-4-nitrobenzene (CAS RN: 1806979-60-1) is a halogenated aromatic compound with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol . Key features include:

  • Substituents: Bromine (Br) at position 1, fluorine (F) at position 3, methyl (CH₃) at position 2, and nitro (NO₂) at position 4.
  • Applications: Used in pharmaceutical synthesis and organic intermediates, leveraging its electron-withdrawing nitro and halogen groups for regioselective reactions .
  • Safety: Classified with hazard statement H302 (harmful if swallowed) and precautionary measures (e.g., wearing protective gloves) .

Properties

IUPAC Name

1-bromo-3-fluoro-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGAYJKEQXTZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-bromo-3-fluoro-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include bromination, fluorination, and nitration reactions, each carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like FeBr3 or AlCl3.

    Nitration: A mixture of concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Major Products Formed:

    Aminobenzene Derivatives: From the reduction of the nitro group.

    Substituted Benzene Derivatives: From electrophilic aromatic substitution reactions.

Scientific Research Applications

1-Bromo-3-fluoro-2-methyl-4-nitrobenzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-bromo-3-fluoro-2-methyl-4-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group, being an electron-withdrawing group, significantly influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired biological or chemical activities .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-bromo-3-fluoro-2-methyl-4-nitrobenzene with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Physical Properties Key Differences
This compound C₇H₅BrFNO₂ 234.02 Br (1), F (3), CH₃ (2), NO₂ (4) Storage: Room temperature, dry Unique methyl group enhances lipophilicity
1-Bromo-2-fluoro-4-nitrobenzene C₆H₃BrFNO₂ 202.01 Br (1), F (2), NO₂ (4) Solid; density: 1.808 g/cm³ Lacks methyl group; simpler structure
1-Bromo-4-fluoro-5-methyl-2-nitrobenzene C₇H₅BrFNO₂ 234.02 Br (1), F (4), CH₃ (5), NO₂ (2) No data available Methyl and nitro positions swapped
3-Bromo-4-fluorotoluene C₇H₆BrF 189.03 Br (3), F (4), CH₃ (1) Liquid; bp: ~200°C (estimated) Lacks nitro group; reduced reactivity
1-Bromo-2-nitrobenzene C₆H₄BrNO₂ 202.01 Br (1), NO₂ (2) bp: 261°C; soluble in ethanol, benzene Lacks fluorine and methyl groups

Key Research Findings

Positional Isomerism: Substitutent positions significantly impact reactivity. For example, 1-bromo-2-fluoro-4-nitrobenzene (NO₂ at position 4) undergoes faster nucleophilic aromatic substitution than isomers with nitro at position 2 . Methyl group placement (e.g., position 2 vs. 5) alters steric hindrance, affecting coupling reactions .

Biological Activity :

  • Fluorine and nitro groups in the target compound enhance binding to biological targets, as seen in studies on fluorinated pharmaceuticals .
  • 3-Bromo-4-fluorotoluene , lacking a nitro group, is less cytotoxic but serves as a precursor in materials science .

Biological Activity

1-Bromo-3-fluoro-2-methyl-4-nitrobenzene is a halogenated aromatic compound that has garnered attention in various fields, particularly medicinal chemistry and environmental science. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and relevant research findings.

  • Molecular Formula : C7_7H5_5BrFNO2_2
  • Molecular Weight : 234.02 g/mol
  • CAS Number : 1806979-60-1
  • Appearance : Pale yellow solid
  • Storage Conditions : Sealed in dry conditions at room temperature

This compound exhibits biological activity primarily through its interaction with various enzymes and cellular pathways. Its nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Target Enzymes

The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially serving as an anti-inflammatory agent. Its bromine and fluorine substituents may enhance its binding affinity to biological targets compared to non-halogenated analogs.

Anticancer Properties

Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)10.0Cell cycle arrest and apoptosis
A549 (Lung)15.0Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of bacteria and fungi. The following table summarizes its effectiveness:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The results indicated that the compound significantly reduced cell viability through apoptosis induction, with a notable increase in caspase activity, which is a marker for programmed cell death .

Research on Antimicrobial Activity

In another study focused on antimicrobial properties, the compound was tested against various pathogens. It exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming several conventional antibiotics . The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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